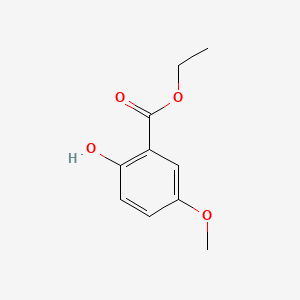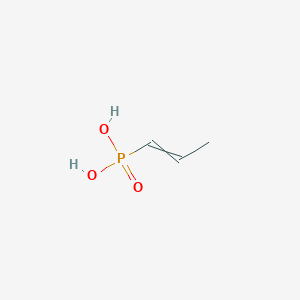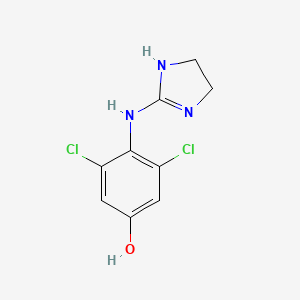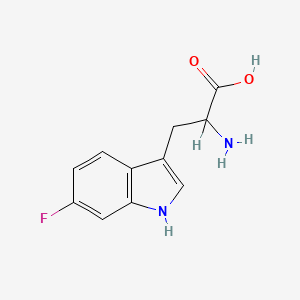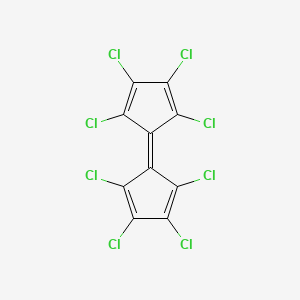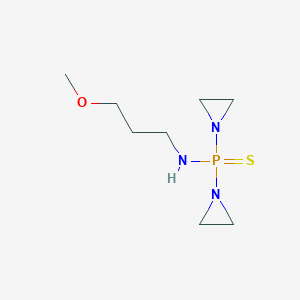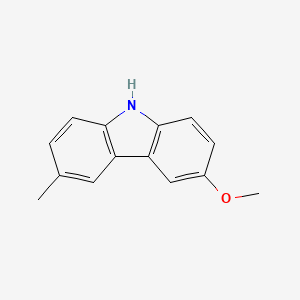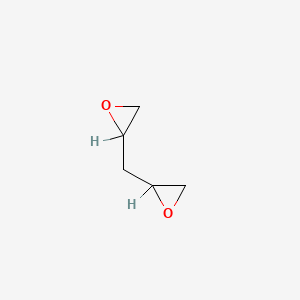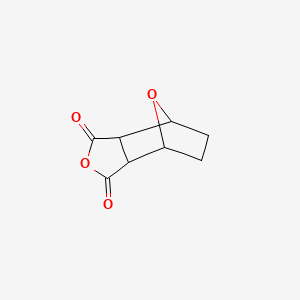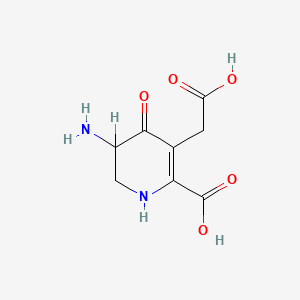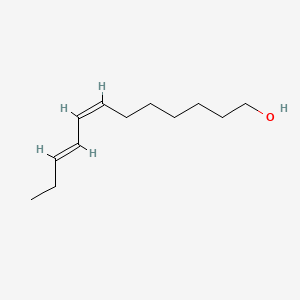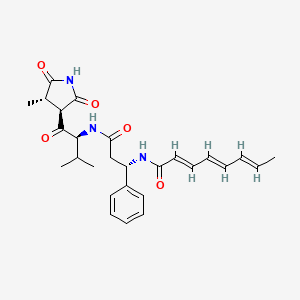
Andrimid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Andrimid is a natural product found in Pseudomonas fluorescens and Enterobacter with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Mechanisms
Andrimid is known for its antibiotic properties, particularly as a hybrid nonribosomal peptide-polyketide antibiotic. It inhibits fatty acid biosynthesis in bacteria, making it a significant player in combating bacterial infections. One study highlights its potency against bacterial acetyl-CoA carboxylase, a crucial enzyme in fatty acid biosynthesis, with submicromolar efficacy (Liu, Fortin, & Walsh, 2008). Additionally, andrimid has been reported to show moderate to very good activity against various bacteria, including Bacillus species and Xanthomonas campestris, a pathogen that causes bacterial blight in rice plants (Singh et al., 1997).
Production and Biotechnological Potential
Research has demonstrated that andrimid can be produced by various bacteria, including a psychrotolerant Serratia proteamaculans strain, even at low temperatures. This finding is significant for biotechnological applications such as cryopreservation and in industries like food and cosmetics for controlling pathogenic bacteria (Sánchez, Sierra, Siñeriz, & Delgado, 2013).
Biosynthetic Mechanisms
The biosynthesis of andrimid involves complex mechanisms. Studies have identified unique biosynthetic enzymes, such as a transglutaminase homologue, which acts as a stand-alone amide synthase in the andrimid enzymatic assembly line (Fortin, Walsh, & Magarvey, 2007). Another study discovered a dissociated biosynthetic system in the andrimid gene cluster, different from most type I nonribosomal peptide synthetases and polyketide synthases, indicating potential for genetic engineering to produce andrimid analogues (Jin, Fischbach, & Clardy, 2006).
Ecological and Environmental Implications
Andrimid's production and its effects in ecological contexts have also been explored. A study on Vibrio coralliilyticus indicated that sub-lethal concentrations of andrimid produced by this bacterium could influence microbial diversity and interspecific competition in marine environments, potentially impacting human health in coastal communities and element cycling in the ocean (Graff et al., 2012).
Eigenschaften
Produktname |
Andrimid |
|---|---|
Molekularformel |
C27H33N3O5 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide |
InChI |
InChI=1S/C27H33N3O5/c1-5-6-7-8-12-15-21(31)28-20(19-13-10-9-11-14-19)16-22(32)29-24(17(2)3)25(33)23-18(4)26(34)30-27(23)35/h5-15,17-18,20,23-24H,16H2,1-4H3,(H,28,31)(H,29,32)(H,30,34,35)/b6-5+,8-7+,15-12+/t18-,20-,23+,24-/m0/s1 |
InChI-Schlüssel |
OHDXGZAYYBMHCY-QSUIEZAASA-N |
Isomerische SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
Synonyme |
andrimid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)
![7,8-Dimethoxy-5-methyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1212175.png)
